REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]([NH:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[C:10]([O:12][CH3:13])=[O:11])=[CH:4][CH:3]=1.C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.[Yb+3].[O-]S([O-])(=O)=O.[Mg+2].[Cl:53][C:54]1[CH:61]=[CH:60][CH:59]=[C:58]([Cl:62])[C:55]=1[CH:56]=O.[CH:63]([S:65][C:66]1[CH:71]=[CH:70][CH:69]=[CH:68][CH:67]=1)=[CH2:64]>CC#N.C(Cl)Cl>[C:18]([O:17][C:15]([NH:14][CH:9]([CH2:8][C:5]1[CH:4]=[C:3]2[C:2](=[CH:7][CH:6]=1)[NH:1][CH:56]([C:55]1[C:54]([Cl:53])=[CH:61][CH:60]=[CH:59][C:58]=1[Cl:62])[CH2:64][CH:63]2[S:65][C:66]1[CH:71]=[CH:70][CH:69]=[CH:68][CH:67]=1)[C:10]([O:12][CH3:13])=[O:11])=[O:16])([CH3:21])([CH3:20])[CH3:19] |f:1.2.3.4,5.6,9.10|
|
Name
|
|
Quantity
|
38.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C
|
Name
|
CH3CN CH2Cl2
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N.C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C(=CC=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)SC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After one night
|
Type
|
FILTRATION
|
Details
|
insolubles are filtered
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)OC)CC=1C=C2C(CC(NC2=CC1)C1=C(C=CC=C1Cl)Cl)SC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |